2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 298688-51-4
VCID: VC2026011
InChI: InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27)
SMILES: CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]
Molecular Formula: C18H23N7O10
Molecular Weight: 497.4 g/mol

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid

CAS No.: 298688-51-4

Cat. No.: VC2026011

Molecular Formula: C18H23N7O10

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid - 298688-51-4

Specification

CAS No. 298688-51-4
Molecular Formula C18H23N7O10
Molecular Weight 497.4 g/mol
IUPAC Name 2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid
Standard InChI InChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27)
Standard InChI Key AWSWJRUMDBPELJ-UHFFFAOYSA-N
SMILES CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]
Canonical SMILES CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid is a complex organic compound with multiple functional groups incorporated into its structure. The compound contains two 2-methyl-5-nitro-1H-imidazol-1-yl moieties, which are key structural elements contributing to its biological activity.

Basic Chemical Information

The compound possesses the following key chemical characteristics:

PropertyValueReference
Molecular FormulaC18H23N7O10
Molecular Weight497.4 g/mol
CAS Number298688-51-4
IUPAC Name2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid
Standard InChIInChI=1S/C18H23N7O10/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33/h7-8H,3-6,9-11H2,1-2H3,(H,26,27)
Standard InChIKeyAWSWJRUMDBPELJ-UHFFFAOYSA-N
SMILESCC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2N+[O-])C)N+[O-]

Structural Features

The compound features several important structural elements:

  • Two 2-methyl-5-nitro-1H-imidazole rings, which are known for their radiosensitizing properties

  • Ethoxy linkers connecting the imidazole rings to the central core

  • A central aminoacetic acid backbone providing the framework for the molecule

  • Multiple functional groups including carboxylic acid, ester, and nitro groups

This unique structural arrangement contributes to the compound's specific biological activities, particularly its selective action in hypoxic environments .

Sodium Glycididazole: The Sodium Salt Form

While this review focuses on 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid, it is important to note that most clinical applications utilize its sodium salt form, sodium glycididazole (also known as CMNa).

Comparative Properties

The sodium salt form (sodium glycididazole) differs from the parent compound as follows:

Property2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acidSodium Glycididazole
Molecular FormulaC18H23N7O10C18H22N7NaO10
Molecular Weight497.4 g/mol519.4 g/mol
CAS Number298688-51-4173357-17-0
Water SolubilityLowerHigher
Clinical ApplicationLimitedExtensively used

The sodium salt form provides improved solubility and pharmacokinetic properties, making it more suitable for clinical applications, particularly for intravenous administration .

ComponentRatio/AmountFunction
CMNa (Sodium Glycididazole)1 partActive ingredient
Mannitol0.2-2 parts (preferably 0.8 parts)Stabilizer/bulking agent
Sodium BicarbonateAs needed to adjust pH to 7.0-7.5pH adjuster
Water for InjectionSufficient quantitySolvent

This formulation has been optimized to maintain stability and reduce loss of active components during preparation .

Mechanism of Action

2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid and its sodium salt function primarily as hypoxic radiosensitizers, with specific mechanisms that enhance the effectiveness of radiation therapy in low-oxygen tumor environments.

Selective Activation in Hypoxic Environments

Due to its low redox potential, the compound is selectively activated via bioreduction in hypoxic tumor cells. This selective activation is a key advantage, as hypoxic tumor regions are typically more resistant to conventional radiotherapy .

Specific Cellular Mechanisms

The radiosensitizing activity occurs through several pathways:

  • Electron Fixation: The electrophilic group captures electrons from damaged tumor target molecules, promoting the generation of radical cations and accelerating cell death .

  • DNA Repair Enzyme Suppression: The compound suppresses DNA repair enzymes in tumor cells, particularly polymerase B, which inhibits DNA replication and prevents the repair of radiation-induced damage .

  • Decreased Oxygen Dependence: The compound decreases the oxygen dependence during cell killing, suppressing both potentially lethal and sub-lethal damage repair .

  • Enhanced DNA Damage: Studies have shown that the combination of this compound with radiation significantly increases DNA damage in cancer cells compared to radiation alone .

These mechanisms collectively enhance the cytotoxic effects of radiation therapy, particularly in hypoxic tumor regions that would otherwise be relatively radioresistant .

Preclinical Research Findings

Numerous preclinical studies have investigated the radiosensitizing effects of glycididazole and its sodium salt form across various experimental models.

In Vitro Radiosensitizing Effects

Studies using cell culture models have demonstrated significant radiosensitizing effects. One comparative study examined the efficacy of glycididazole against another hypoxic radiosensitizer, doranidazole, using SCCVII cells:

TreatmentOxygen ConditionDrugD10 ValueSER D10
GlycididazoleNormoxia-6.551.08
+6.08
Hypoxia-9.181.29
+7.09
DoranidazoleNormoxia-6.291.02
+6.16
Hypoxia-9.381.24
+7.53

Note: D10 represents the radiation dose that reduces cell survival to 10%. SER (Sensitizer Enhancement Ratio) indicates the degree of radiosensitization.

This data demonstrates that glycididazole effectively sensitizes both hypoxic and normoxic cells to radiation, with a more pronounced effect under hypoxic conditions (SER of 1.29 versus 1.08 under normoxia). The radiosensitizing effect was comparable to that of doranidazole .

In Vivo Tumor Models

A study using recurrent esophageal tumor models in mice examined the hypoxic microenvironment and the radiosensitizing role of sodium glycididazole. The research found:

  • Significantly higher pimonidazole-positive fraction (PPF) in pre-irradiated tumor models (indicating hypoxia)

  • Reduced blood perfusion in pre-irradiated models

  • Enhanced radiosensitizing effects of sodium glycididazole in these hypoxic tumor environments

Another study investigated the correlation between pretreatment hypoxia status and the radiosensitizing effects of sodium glycididazole using human esophageal cancer (EC109), head and neck cancer (FaDu), and lung cancer (A549) xenografts. This research demonstrated:

  • Higher drug concentration in tumors compared to adjacent normal tissues (1.6-2.8 times higher)

  • Stronger radiosensitizing effects in EC109 and FaDu xenografts, which exhibited higher hypoxia levels

  • Positive correlation between tumor hypoxia status (measured by HIF-1α expression and plasma osteopontin levels) and the radiosensitizing effects of the compound

These findings suggest that 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid and its sodium salt are particularly effective in highly hypoxic tumor environments, which aligns with their proposed mechanism of action.

Clinical Applications

The sodium salt form of 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid has been investigated in multiple clinical settings, primarily as an adjunct to radiation therapy for various cancer types.

Nasopharyngeal Carcinoma

A clinical study evaluated the efficacy of sodium glycididazole combined with chemotherapy (cisplatin plus 5-FU/folic acid, PLF) and radiotherapy in patients with locally advanced nasopharyngeal carcinoma. The study randomized 91 patients with stage III-IV nasopharyngeal carcinoma into treatment (46 patients) and control (45 patients) groups:

The study concluded that sodium glycididazole significantly improved treatment outcomes without increasing adverse reactions .

Non-Small-Cell Lung Cancer

Research investigating sodium glycididazole combined with iodine-125 seed implantation in non-small-cell lung cancer patients showed enhanced efficacy:

Clinical OutcomeExperimental Group (with Sodium Glycididazole)Control GroupP-value
Response Rate (CR + PR)85.5%63.4%0.027

The study also monitored adverse events and found no significant differences in side effects between the groups, including white blood cell decrease, platelet count decrease, alanine aminotransferase increase, creatinine increase, and vomiting .

Pharmaceutical Formulations

Various pharmaceutical formulations of 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid and its sodium salt have been developed for clinical applications.

Future Research Directions

While significant progress has been made in understanding 2-(Bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetic acid and its sodium salt, several areas warrant further investigation:

Molecular Mechanisms

Further research is needed to fully elucidate the molecular mechanisms underlying the radiosensitizing effects. Current evidence suggests involvement of DNA repair enzyme suppression and electron fixation, but additional pathways may contribute to the compound's efficacy .

Predictive Biomarkers

Studies have indicated a correlation between tumor hypoxia status and the radiosensitizing effects of the compound. Developing reliable biomarkers to predict which patients would benefit most from this treatment could optimize clinical applications .

Combination Therapies

Exploring combinations with emerging cancer therapies, such as immunotherapy or targeted agents, could potentially enhance therapeutic outcomes. The compound's ability to modulate the tumor microenvironment through effects on hypoxia may create synergies with other treatment modalities .

Extended Applications

While current clinical applications focus primarily on nasopharyngeal carcinoma, esophageal cancer, and lung cancer, investigating the compound's efficacy in other hypoxic solid tumors could expand its therapeutic utility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator